

The Biological Activity of 6-Methoxyindole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 6-Methoxyindole

Cat. No.: B132359

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyindole is a naturally occurring heterocyclic aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its indole core, a privileged scaffold in numerous biologically active molecules, coupled with the electronic and steric influence of the methoxy group at the 6-position, imparts a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of **6-methoxyindole** and its derivatives, with a focus on its mechanisms of action, quantitative activity data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Core Biological Activities

6-Methoxyindole serves as a crucial building block for the synthesis of a wide array of compounds with significant therapeutic potential.^[1] Its biological activities are multifaceted, ranging from enzyme inhibition to receptor modulation. The primary areas of investigation include its roles as an anti-inflammatory, anticancer, and neuroprotective agent.

Anti-inflammatory Activity

6-Methoxyindole has been identified as an inhibitor of myeloperoxidase (MPO), a pro-inflammatory enzyme released by neutrophils that contributes to oxidative stress and tissue damage in inflammatory conditions.[2] By inhibiting MPO, **6-methoxyindole** can reduce the production of hypochlorous acid, a potent oxidizing agent.[2] The anti-inflammatory effects of related methoxyindole derivatives are also attributed to the modulation of key signaling pathways, such as the Toll-like receptor 4 (TLR4) / nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.

Anticancer Activity

The indole scaffold is a common feature in many anticancer drugs, and **6-methoxyindole** derivatives have shown promise in this area.[1] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2] Furthermore, certain derivatives of **6-methoxyindole** have been shown to inhibit tubulin polymerization, a process essential for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.

Neuroprotective and Other Activities

Derivatives of **6-methoxyindole** have been investigated for their neuroprotective effects, partly due to their structural similarity to endogenous molecules like melatonin and serotonin.[1] This has led to the development of potent melatonin receptor agonists with potential applications in treating sleep disorders and other neurological conditions.[1] Additionally, **6-methoxyindole** has served as a starting point for the synthesis of inhibitors of other important drug targets, including tryptophan dioxygenase, T-cell kinases, and HIV-1 reverse transcriptase.[2] Some derivatives also exhibit partial agonism at peroxisome proliferator-activated receptor delta (PPARδ), suggesting a potential role in metabolic diseases.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives of **6-methoxyindole** against different targets. It is important to note that quantitative data for the parent **6-methoxyindole** molecule is limited in the public domain, and the majority of the available data pertains to its more complex derivatives.

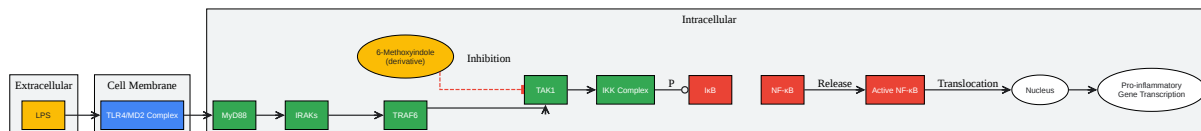
Target	Derivative	Activity Type	Value	Cell Line/System
Anticancer				
Tubulin Polymerization	6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)	IC50	2.94 ± 0.56 µM	MCF-7 (Breast Cancer)
IC50	1.61 ± 0.004 µM	MDA-MB-231 (Breast Cancer)		
IC50	6.30 ± 0.30 µM	A549 (Lung Cancer)		
IC50	6.10 ± 0.31 µM	HeLa (Cervical Cancer)		
IC50	0.57 ± 0.01 µM	A375 (Melanoma)		
IC50	1.69 ± 0.41 µM	B16-F10 (Melanoma)		
Melatonin Receptor				
Melatonin Receptor (quail optic tecta)	1-(2-Propanamidoethyl)-2-bromo-6-methoxyindole	Ki	0.04 nM	Quail Optic Tecta
VEGFR-2				
VEGFR-2	Indole derivative	IC50	45 nM	Enzyme Assay

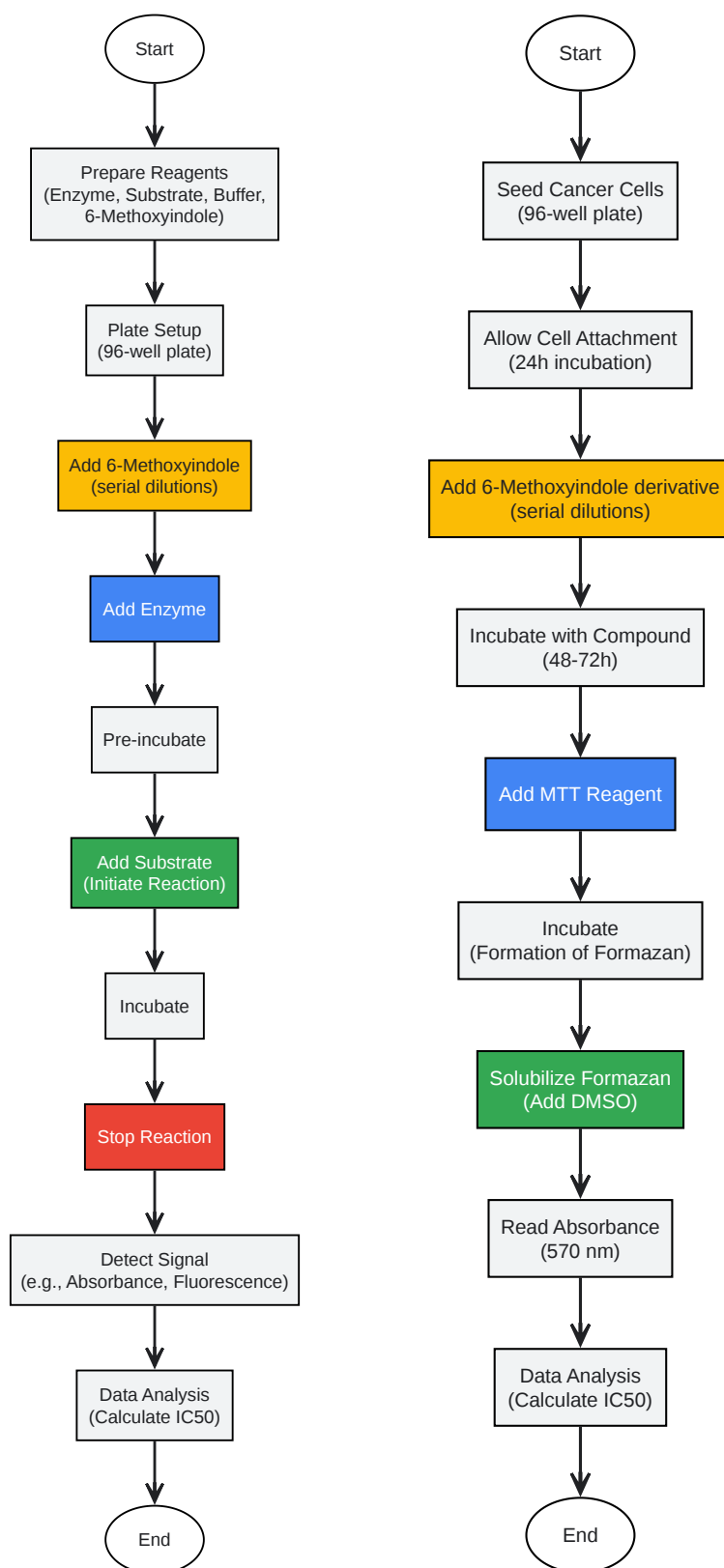
Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by **6-methoxyindole** and the experimental approaches used to study them, the following diagrams have been generated

using the DOT language.

Signaling Pathway: Inhibition of TLR4/NF- κ B Signaling





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